N-[2-(3,4-Dimethoxyphenyl)ethyl]cycloheptanamine hydrobromide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]cycloheptanamine hydrobromide (CAS: 1609406-83-8) is a synthetic organic compound with a molecular formula of C₁₇H₂₇NO₂·HBr and a molecular weight of 358 g/mol . It features a cycloheptanamine core linked via an ethyl chain to a 3,4-dimethoxyphenyl group, with hydrobromic acid as the counterion. Key physicochemical properties include a LogP of 3.83, indicating moderate lipophilicity, and six rotatable bonds, suggesting conformational flexibility. The compound is supplied as a solid with 95% purity and is categorized as achiral . Its structural uniqueness lies in the combination of a seven-membered cycloheptane ring and methoxy-substituted aromatic moiety, which differentiates it from simpler phenethylamine derivatives.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]cycloheptanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.BrH/c1-19-16-10-9-14(13-17(16)20-2)11-12-18-15-7-5-3-4-6-8-15;/h9-10,13,15,18H,3-8,11-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUBCLYRCPAEOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CCCCCC2)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609406-83-8 | |
| Record name | Cycloheptanamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]cycloheptanamine hydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H22BrN
- Molecular Weight : 304.25 g/mol
The compound features a cycloheptanamine core linked to a 3,4-dimethoxyphenyl ethyl group, which is hypothesized to contribute to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Receptor Modulation : The compound is believed to interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to neurotransmitter metabolism, thereby enhancing the availability of certain neurotransmitters in the synaptic cleft.
Antidepressant-Like Effects
Given its structural relationship with other phenethylamines, there is potential for this compound to possess antidepressant-like properties. Compounds in this class have been shown to modulate serotonin levels and exhibit behavioral improvements in animal models of depression.
Case Studies and Experimental Data
- In Vivo Studies : Research involving related compounds has indicated that phenethylamines can significantly reduce behavioral despair in rodent models when administered acutely. These findings suggest that this compound may similarly influence mood-related behaviors.
- Cell Culture Studies : In vitro studies on structurally analogous compounds have shown that they can protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential application for this compound in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential neuroprotective and antidepressant-like effects |
| 3,4-Dimethoxyphenethylamine | Structure | Known for mood enhancement and neuroprotection |
| 2-(3',5'-Dimethoxybenzylidene) cyclopentanone | Structure | Exhibits neuroprotective effects in ischemic models |
Comparison with Similar Compounds
Table 1: Key Properties of N-[2-(3,4-Dimethoxyphenyl)ethyl]cycloheptanamine Hydrobromide and Analogues
*Estimated via computational models due to lack of experimental data.
Key Observations :
- The methoxy groups in the target compound and Rip-B contrast with the hydroxyl groups in dopamine HCl, which may reduce metabolic oxidation but limit hydrogen-bonding interactions .
- The cycloheptanamine ring introduces steric bulk absent in dopamine’s simpler phenethylamine structure or Rip-B’s benzamide scaffold .
Pharmacological and Functional Implications
- The methoxy groups may confer resistance to catechol-O-methyltransferase (COMT)-mediated degradation, a limitation observed in dopamine .
- Rip-B : The benzamide group could confer protease resistance, but its lower LogP (~2.1) may reduce membrane permeability compared to the target compound .
- Dopamine HCl : As a neurotransmitter, its hydroxyl groups are critical for receptor binding but render it susceptible to rapid enzymatic breakdown, limiting therapeutic utility without structural modifications .
Data Tables
Table 2: NMR Data for Selected Compounds (Where Available)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
